molecular formula C13H12O2S B12650252 Benzyl 3-thienylacetate CAS No. 50893-37-3

Benzyl 3-thienylacetate

Cat. No.: B12650252
CAS No.: 50893-37-3
M. Wt: 232.30 g/mol
InChI Key: AFYCAIBLAZNEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-thienylacetate: is an organic compound with the molecular formula C13H12O2S It is an ester formed from benzyl alcohol and 3-thiopheneacetic acid The compound features a benzyl group attached to a thiophene ring through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-thienylacetate can be synthesized through the esterification reaction between benzyl alcohol and 3-thiopheneacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-thienylacetate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed:

    Oxidation: Formation of benzyl 3-thienylacetic acid.

    Reduction: Formation of benzyl 3-thienylmethanol.

    Substitution: Formation of brominated derivatives of this compound.

Scientific Research Applications

Chemistry: Benzyl 3-thienylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology: In biological research, this compound is studied for its potential biological activities

Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties. Research is ongoing to explore their efficacy in treating various medical conditions.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of benzyl 3-thienylacetate involves its interaction with specific molecular targets. The ester linkage and the thiophene ring play crucial roles in its reactivity and interactions. The compound can undergo hydrolysis to release benzyl alcohol and 3-thiopheneacetic acid, which can then interact with various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

    Benzyl acetate: Similar ester structure but with an acetate group instead of a thiophene ring.

    Thiopheneacetic acid esters: Compounds with similar thiophene ring structures but different ester groups.

    Benzyl benzoate: Another ester with a benzyl group but with a benzoate group instead of a thiophene ring.

Uniqueness: Benzyl 3-thienylacetate is unique due to the presence of both a benzyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity, setting it apart from other similar esters.

Properties

CAS No.

50893-37-3

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

benzyl 2-thiophen-3-ylacetate

InChI

InChI=1S/C13H12O2S/c14-13(8-12-6-7-16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

AFYCAIBLAZNEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.